molecular formula C15H13N3O2 B8594761 2-(3'-Methoxyphenyl) benzimidazole-4-carboxamide

2-(3'-Methoxyphenyl) benzimidazole-4-carboxamide

Cat. No.: B8594761
M. Wt: 267.28 g/mol
InChI Key: NVVWVYYHTKCIAE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Benzethonium chloride is synthesized through a series of chemical reactions involving the quaternization of dimethylbenzylamine with methyl chloride, followed by the reaction with p-chlorophenol. The reaction conditions typically involve the use of solvents such as ethanol or acetone and require controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, benzethonium chloride is produced in large quantities using continuous flow reactors. The process involves the same basic chemical reactions but is optimized for large-scale production. The use of automated systems ensures consistent quality and high yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzethonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzethonium chloride has a wide range of scientific research applications:

Mechanism of Action

The antimicrobial action of benzethonium chloride is primarily due to its ability to disrupt the cell membrane of microorganisms. It interacts with the lipid bilayers of the cell membrane, causing increased permeability and leakage of cellular contents. This leads to cell lysis and death. The compound targets various molecular pathways involved in maintaining cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzethonium chloride is unique in its broad-spectrum antimicrobial activity and its ability to act as a preservative in a wide range of products. Its effectiveness at low concentrations and stability in various formulations make it a preferred choice in many applications .

Properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

2-(3-methoxyphenyl)-1H-benzimidazole-4-carboxamide

InChI

InChI=1S/C15H13N3O2/c1-20-10-5-2-4-9(8-10)15-17-12-7-3-6-11(14(16)19)13(12)18-15/h2-8H,1H3,(H2,16,19)(H,17,18)

InChI Key

NVVWVYYHTKCIAE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(C=CC=C3N2)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following standard procedure C, a liquid ammonia solution of methyl 2-(3′-methoxyphenyl)-1-H-benzimidazole-4-carboxylate (203 mg, 0.596 mmol) was heated under constant volume. The solid residue was recrystallised from methanol to give the pure product (73.5 mg, 46%). mp 223-225° C.; Found C 67.52 H 4.91 N 15.62 C15H13N3O2 Requires C 67.42 H 4.87 N 15.73; vmax(cm−1) 3408.59, 3388.94, 3168.65, 1662.05, 1625.86, 1603.39; δH 3.99 (3H, s, OCH3), 7.22-7.27 (1H, d),7.43-7.51 (1H, t), 7.58-7.66 (1H, t), 7.85-8.01 (5H, m), 9.4-9.5 (1H, br s), 13.5 (1H, br s); m/z (EI) 267 (M+), 250.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 2-(3′-methoxyphenyl)-1-H-benzimidazole-4-carboxylate
Quantity
203 mg
Type
reactant
Reaction Step One
Yield
46%

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